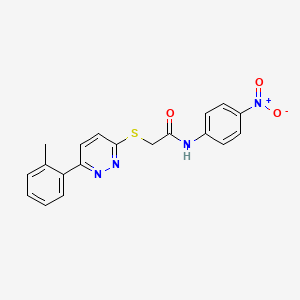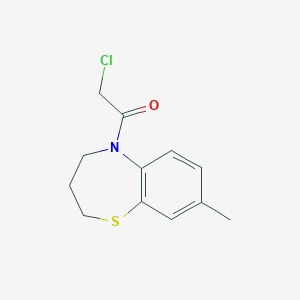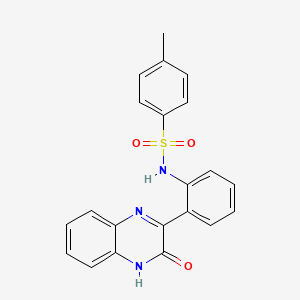
4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” is a compound bearing a quinoxaline moiety . Quinoxaline derivatives have shown very interesting biological properties such as antiviral, anticancer, and antileishmanial . This makes them a promising area in medicinal chemistry .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via different nucleophilic reactions . For instance, nine novel quinoxaline derivatives were synthesized using ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 4 and ethyl (6-methyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 5, 3-methylquinoxalin-2(1H)-one, and 1,4-dihydroquinoxaline-2,3-dione as precursors .
Molecular Structure Analysis
The molecular structure of “4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” can be found on PubChem . The compound has a molecular formula of C21H17N3O3S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” can be found on PubChem . The compound has a molecular weight of 391.45 .
Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : 3,4-Dihydroquinoxalin-2-ones are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
- Methods : The synthetic approaches include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .
- Results : This heterocyclic scaffold is chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .
- Field : Pharmacology
- Application : Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
- Methods : Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
- Results : The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
Synthesis and Bioactivities
Biological and Pharmacological Studies
- Field : Pharmacology
- Application : Novel quinoxaline derivatives have been synthesized and evaluated as potential anticancer and anti-inflammatory agents .
- Methods : The synthesis involved the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .
- Results : Most of the synthesized compounds exhibited good anticancer and COX-2 inhibitory activities. Some compounds were found to be potent inhibitors of EGFR with IC50 values ranging from 0.3 to 0.9 μM .
- Field : Biochemistry
- Application : This study involves the enantioselective bioreduction of a similar compound, N-methyl-3-oxo-3-(thiophen-2-yl) .
- Methods : The study focused on the bioreduction process and its enantioselectivity .
- Results : The product reached >99.5% ee (enantiomeric excess) with a rate of formation similar to those measured with 16–26 g/l substrate .
Anticancer and Anti-inflammatory Agents
Bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)
- Field : Biochemistry
- Application : 3,4-Dihydroquinoxalin-2-ones are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
- Methods : The synthetic approaches include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .
- Results : This heterocyclic scaffold is chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Syntheses of indole derivatives via many different methods of synthetic strategies have been presented .
- Results : The importance of indole derivatives comes from its nitrogen contents (heterocyclic compounds) .
Antiviral and Anti-inflammatory Activities
Biological Potential of Indole Derivatives
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-14-10-12-15(13-11-14)28(26,27)24-17-7-3-2-6-16(17)20-21(25)23-19-9-5-4-8-18(19)22-20/h2-13,24H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQUYGYMBGUPOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
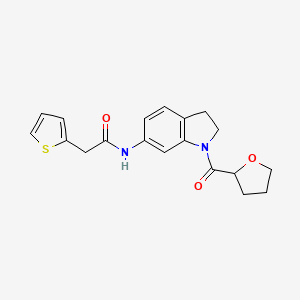
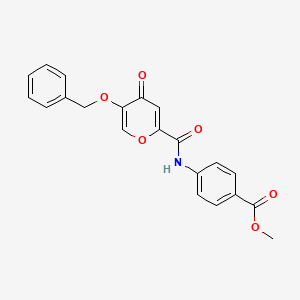
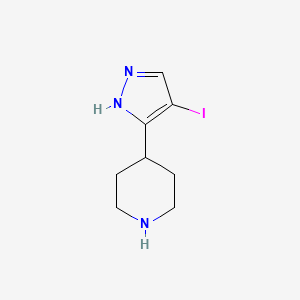
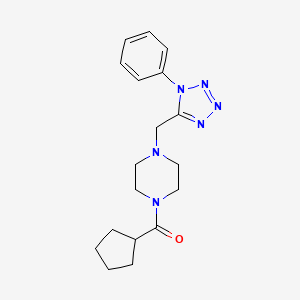
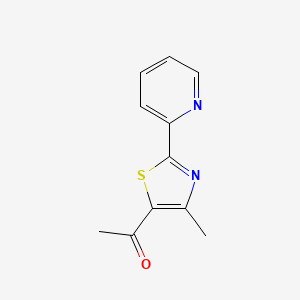
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
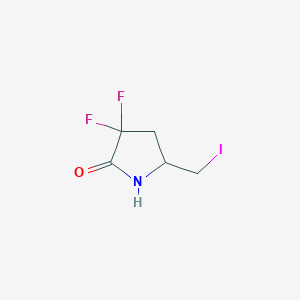
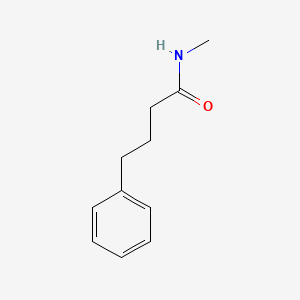
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
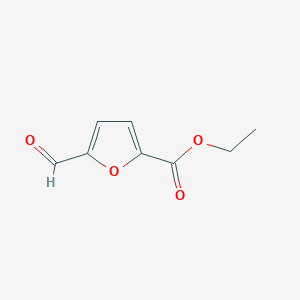
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
